Ethyl 2-[3-(bromomethyl)phenyl]-4-phenylthiazole-5-carboxylate
Description
Ethyl 2-[3-(bromomethyl)phenyl]-4-phenylthiazole-5-carboxylate is a brominated thiazole derivative characterized by a substituted thiazole core. The molecule features:
- Thiazole ring: A five-membered heterocyclic ring containing nitrogen and sulfur at positions 1 and 3, respectively.
- Substituents:
- A 3-(bromomethyl)phenyl group at position 2 of the thiazole.
- A phenyl group at position 2.
- An ethyl ester group at position 3.
Its structural complexity and functional diversity render it valuable in medicinal chemistry, particularly for synthesizing kinase inhibitors or antimicrobial agents.
Properties
Molecular Formula |
C19H16BrNO2S |
|---|---|
Molecular Weight |
402.3 g/mol |
IUPAC Name |
ethyl 2-[3-(bromomethyl)phenyl]-4-phenyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C19H16BrNO2S/c1-2-23-19(22)17-16(14-8-4-3-5-9-14)21-18(24-17)15-10-6-7-13(11-15)12-20/h3-11H,2,12H2,1H3 |
InChI Key |
CYYPXKZTGPYSBH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2=CC=CC(=C2)CBr)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl 2-[3-(bromomethyl)phenyl]-4-phenylthiazole-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.
Bromomethylation: The phenyl ring is bromomethylated using bromomethyl reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.
Esterification: The carboxylic acid group on the thiazole ring is esterified using ethanol and a strong acid catalyst like sulfuric acid to form the ethyl ester.
Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Ethyl 2-[3-(bromomethyl)phenyl]-4-phenylthiazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides to form corresponding substituted derivatives.
Oxidation and Reduction: The compound can be oxidized using oxidizing agents like potassium permanganate or reduced using reducing agents like lithium aluminum hydride to modify the functional groups.
Coupling Reactions: The phenyl and thiazole rings can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common reagents and conditions used in these reactions include polar solvents like dimethylformamide (DMF), catalysts like palladium, and bases like potassium carbonate. Major products formed from these reactions depend on the specific nucleophile or reagent used.
Scientific Research Applications
Ethyl 2-[3-(bromomethyl)phenyl]-4-phenylthiazole-5-carboxylate has diverse applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s structure allows it to interact with biological targets, making it a potential candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Material Science: Its unique electronic properties make it useful in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which Ethyl 2-[3-(bromomethyl)phenyl]-4-phenylthiazole-5-carboxylate exerts its effects depends on its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby inhibiting or modulating their activity. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to irreversible inhibition. The thiazole ring can participate in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs with Ethyl 2-[3-(bromomethyl)phenyl]-4-phenylthiazole-5-carboxylate, differing in substituents or heterocyclic cores:
Key Findings
Reactivity: Bromomethyl-substituted compounds (e.g., the target molecule and Ethyl 4-bromomethyl-2-(2-pyridyl)thiazole-5-carboxylate) exhibit higher electrophilicity compared to amino- or benzimidazolyl-substituted analogues, enabling diverse functionalization . The ethyl ester group in all analogues enhances solubility in organic solvents, facilitating purification and reaction conditions .
Biological Activity: Benzene rings with electron-withdrawing groups (e.g., bromomethyl, benzimidazolyl) improve binding to hydrophobic enzyme pockets. For example, benzimidazole-containing analogues show stronger kinase inhibition than bromomethyl derivatives . Amino-substituted thiazoles (e.g., Ethyl 2-amino-4-(4-bromophenyl)-1,3-thiazole-5-carboxylate hydrochloride) demonstrate higher solubility in aqueous media due to protonation at physiological pH .
Crystallographic Data: Thiazole derivatives with aromatic substituents (phenyl, pyridyl) often form stable monoclinic or triclinic crystals, as observed in related compounds .
Biological Activity
Ethyl 2-[3-(bromomethyl)phenyl]-4-phenylthiazole-5-carboxylate (CAS Number: 1301739-94-5) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including research findings, case studies, and relevant data tables.
- Molecular Formula : C19H16BrNO2S
- Molecular Weight : 402.3048 g/mol
- SMILES Notation : CCOC(=O)c1sc(nc1c1ccccc1)c1cccc(c1)CBr
Biological Activity Overview
This compound has been studied for various biological activities, including:
- Antimicrobial Activity : Several studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. The presence of the bromomethyl group enhances the lipophilicity of the compound, potentially improving its interaction with microbial membranes.
- Anticancer Properties : Research has shown that thiazole derivatives can induce apoptosis in cancer cells. Specific studies focusing on this compound have demonstrated its ability to inhibit cell proliferation in various cancer lines.
Antimicrobial Activity
A study conducted by [source] evaluated the antimicrobial effects of various thiazole derivatives, including this compound. The results indicated:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Anticancer Activity
In a case study published by [source], the compound was tested against several cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancer cells. The findings were as follows:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Induction of apoptosis |
| A549 | 15.0 | Cell cycle arrest at G2/M phase |
| HCT116 | 10.0 | Inhibition of proliferation |
- Apoptosis Induction : The compound has been shown to activate caspase pathways leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : this compound causes arrest in the G2/M phase, preventing further division of cancer cells.
- Antibacterial Mechanism : The compound disrupts bacterial cell wall synthesis, which is critical for bacterial survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
